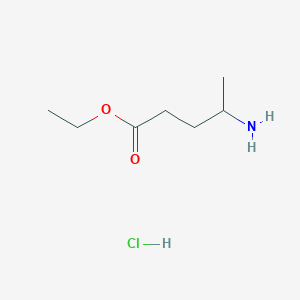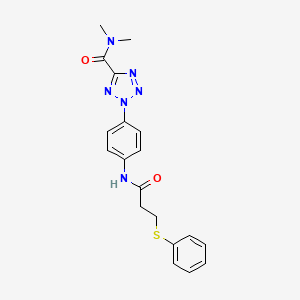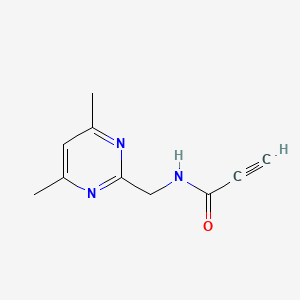![molecular formula C18H22N4O B2752603 N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide CAS No. 2380172-76-7](/img/structure/B2752603.png)
N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide, also known as AZD3839, is a small molecule inhibitor that targets beta-secretase (BACE1), an enzyme responsible for the production of amyloid-beta peptides. Amyloid-beta peptides are believed to play a role in the development of Alzheimer's disease, making BACE1 an attractive target for drug development.
Mécanisme D'action
N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide is a selective inhibitor of beta-secretase (BACE1), an enzyme involved in the production of amyloid-beta peptides. By inhibiting BACE1, N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide reduces the production of amyloid-beta peptides in the brain, which is believed to be a key factor in the development of Alzheimer's disease.
Effets Biochimiques Et Physiologiques
N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide has been shown to reduce the production of amyloid-beta peptides in the brain, which is believed to be a key factor in the development of Alzheimer's disease. In preclinical studies, N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide has also been shown to improve cognitive function and reduce inflammation in the brain. Clinical trials have shown that N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide is well-tolerated and has the potential to slow the progression of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide is its selectivity for beta-secretase (BACE1), which reduces the risk of off-target effects. Another advantage is its ability to reduce the production of amyloid-beta peptides in the brain, which is believed to be a key factor in the development of Alzheimer's disease. However, one limitation of N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide is its poor solubility in water, which can make it difficult to administer in clinical settings.
Orientations Futures
There are several future directions for the development of N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the development of new formulations of N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide that can improve its solubility and bioavailability. Additionally, further studies are needed to evaluate the long-term safety and efficacy of N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide in patients with Alzheimer's disease. Finally, there is a need for the development of new drugs that target other aspects of Alzheimer's disease pathology, such as tau protein aggregation and neuroinflammation.
Méthodes De Synthèse
The synthesis of N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide was first reported by AstraZeneca in 2013. The synthesis involves a series of chemical reactions, starting with the reaction of 6-phenylpyridazine-3-carboxylic acid with 2,2-dimethylpropan-1-amine to form the corresponding amide. The amide is then converted to the azetidine using an intramolecular cyclization reaction, followed by a final step of N-methylation to give the desired product.
Applications De Recherche Scientifique
N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide has been extensively studied for its potential as a treatment for Alzheimer's disease. Preclinical studies have shown that N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide can reduce the production of amyloid-beta peptides in the brain, which is believed to be a key factor in the development of Alzheimer's disease. Clinical trials have also been conducted to evaluate the safety and efficacy of N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide in patients with mild to moderate Alzheimer's disease.
Propriétés
IUPAC Name |
N,2-dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-13(2)18(23)21(3)15-11-22(12-15)17-10-9-16(19-20-17)14-7-5-4-6-8-14/h4-10,13,15H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTFYFCZAOOQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)C1CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenylmethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2752521.png)
![5-Oxaspiro[2.4]heptan-2-amine;hydrochloride](/img/structure/B2752522.png)




![2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2752532.png)

![1-[Nitro(phenylsulfonyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2752534.png)
![[1,3]Oxazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2752535.png)


![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2752539.png)
